4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 1115923-05-1
VCID: VC4769632
InChI: InChI=1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3
SMILES: CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Molecular Formula: C28H32FN5O2
Molecular Weight: 489.595

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

CAS No.: 1115923-05-1

VCID: VC4769632

Molecular Formula: C28H32FN5O2

Molecular Weight: 489.595

* For research use only. Not for human or veterinary use.

4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine - 1115923-05-1

Description

The compound 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic molecule that incorporates several functional groups, including a pyrimidine ring, a piperidine ring, a piperazine ring, and an ethylphenoxy group. This compound is likely of interest in medicinal chemistry due to its structural complexity and potential biological activity.

Synthesis

The synthesis of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine would likely involve several steps, including:

  • Formation of the Pyrimidine Core: This could involve condensation reactions to form the pyrimidine ring.

  • Introduction of the Piperidine and Piperazine Rings: This might involve nucleophilic substitution or coupling reactions.

  • Attachment of the Ethylphenoxy and 2-Fluorophenyl Groups: This could be achieved through etherification and amide formation reactions, respectively.

Biological Activity

Compounds with similar structures, such as those containing piperazine and piperidine rings, have been explored for their biological activities, including neurological effects and potential anticancer properties . The presence of a fluorine atom in the 2-fluorophenyl group may enhance the compound's lipophilicity and interaction with biological targets.

Research Findings

While specific research findings on 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine are not available, compounds with similar structural elements have shown promise in medicinal chemistry. For example, piperazine derivatives are used in the synthesis of drugs for neurological disorders and as intermediates in anticancer drug development .

CAS No. 1115923-05-1
Product Name 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
Molecular Formula C28H32FN5O2
Molecular Weight 489.595
IUPAC Name [1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3
Standard InChIKey RKLCLPSVWQBOHF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Solubility not available
PubChem Compound 49663960
Last Modified Aug 17 2023

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489.5831 g/mol